REACTION_CXSMILES
|
C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(N(CC)CC)C.O[CH2:20][C:21]([NH:24][C:25]([C:27]1[CH:36]=[CH:35][C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[N:28]=1)=[O:26])([CH3:23])[CH3:22]>ClCCCl.C(Cl)Cl>[CH3:20][C:21]1([CH3:23])[CH2:22][O:26][C:25]([C:27]2[CH:36]=[CH:35][C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[N:28]=2)=[N:24]1
|
Name
|
|
Quantity
|
1.049 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
39.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.112 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 15 min, before a reflux condenser
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried 250 mL round bottomed flask
|
Type
|
ADDITION
|
Details
|
A magnetic stirbar was added
|
Type
|
ADDITION
|
Details
|
added to the flask dropwise via syringe
|
Type
|
CUSTOM
|
Details
|
was fitted to the flask
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated NaHCO3 solution (2×70 mL), H2O (2×70 mL), and Brine (1×70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20%→30% acetone in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C1=NC2=CC=CC=C2C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |